Cas no 1080-97-3 (4-(2-nitroethenyl)quinoline)

4-(2-Nitroethenyl)quinoline is a nitro-substituted quinoline derivative characterized by its conjugated nitroethenyl functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its electron-deficient alkene moiety, which can participate in Michael additions, cycloadditions, and other nucleophilic reactions. The quinoline scaffold provides structural rigidity and potential pharmacological relevance, while the nitroethenyl group enhances reactivity toward diverse transformations. Its synthetic utility includes serving as an intermediate for heterocyclic compounds or bioactive molecules. The compound’s distinct electronic properties also make it suitable for studies in materials science, particularly in the development of nonlinear optical materials or fluorescent probes. Proper handling is advised due to potential sensitivity.
4-(2-nitroethenyl)quinoline structure
4-(2-nitroethenyl)quinoline structure
Product Name:4-(2-nitroethenyl)quinoline
CAS No:1080-97-3
MF:C11H8N2O2
MW:200.193422317505
CID:5805369
PubChem ID:12468811
Update Time:2025-08-05

4-(2-nitroethenyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 4-(2-nitroethenyl)quinoline
    • 4-[(E)-2-Nitrovinyl]quinoline
    • AKOS017391609
    • 1080-97-3
    • DTXSID701339479
    • EN300-1869214
    • Inchi: 1S/C11H8N2O2/c14-13(15)8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-8H/b8-6+
    • InChI Key: IOWHQTCXABMRDC-SOFGYWHQSA-N
    • SMILES: [O-][N+](/C=C/C1C=CN=C2C=CC=CC=12)=O

Computed Properties

  • Exact Mass: 200.058577502g/mol
  • Monoisotopic Mass: 200.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.7Ų

4-(2-nitroethenyl)quinoline Pricemore >>

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Additional information on 4-(2-nitroethenyl)quinoline

4-(2-Nitroethenyl)Quinoline: A Comprehensive Overview

4-(2-Nitroethenyl)Quinoline (CAS No. 1080-97-3) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom in its structure. The addition of the 2-nitroethenyl group introduces unique electronic and structural properties, making it a versatile molecule for various applications.

The quinoline core of this compound is well-known for its aromatic stability and ability to participate in various chemical reactions. The 2-nitroethenyl substituent further enhances its reactivity and functionality. Recent studies have explored the potential of 4-(2-nitroethenyl)quinoline in drug discovery, particularly in the development of anticancer agents. Researchers have found that this compound exhibits selective cytotoxicity against cancer cells, making it a promising candidate for further investigation in oncology.

In terms of synthesis, 4-(2-nitroethenyl)quinoline can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of quinoline with nitroethylene derivatives under specific catalytic conditions. These methods have been optimized to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications.

The electronic properties of 4-(2-nitroethenyl)quinoline make it an attractive material for use in organic electronics. Its conjugated π-system allows for efficient charge transport, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in materials science have highlighted the potential of this compound as a building block for high-performance electronic materials.

From an environmental perspective, the stability and biodegradability of 4-(2-nitroethenyl)quinoline are critical considerations. Studies have shown that under certain conditions, this compound can undergo degradation through hydrolysis or microbial action. Understanding its environmental fate is essential for ensuring its safe use and disposal in industrial settings.

In conclusion, 4-(2-nitroethenyl)quinoline (CAS No. 1080-97-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, coupled with recent research findings, position it as a valuable tool in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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